molecular formula C13H16O5 B1611436 Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate CAS No. 6512-33-0

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate

Cat. No.: B1611436
CAS No.: 6512-33-0
M. Wt: 252.26 g/mol
InChI Key: CNSJQKGHRYHGCM-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate (CAS Registry Number: 6512-33-0) is a chemical compound with the molecular formula C 13 H 16 O 5 and a molecular weight of 252.26 g/mol . Its structure features a benzeneacetic acid core with acetyl and two methoxy functional groups, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry research . This compound serves as a key precursor in the synthesis of complex molecules for biological evaluation. For instance, it was utilized in the first total syntheses of Pestalotiopsones A, B, C, and F, which are biologically active fungal metabolites . More broadly, compounds with the 3,5-dimethoxyphenyl substitution pattern are of significant interest in anticancer research. They are designed to mimic the bioactive ring structure of natural products like Combretastatin A-4 and are investigated as potential antiproliferative agents that target tubulin in microtubule-disrupting therapies, showing promise against challenging targets such as chemoresistant colon cancer cells . Furthermore, structurally related 1,3,4-oxadiazole derivatives are intensively studied for their potent antimicrobial properties, demonstrating strong bactericidal effects against resistant strains like Staphylococcus aureus (including MRSA) with minimal cytotoxicity to normal cell lines, highlighting their potential as starting points for new anti-infective agents . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-8(14)13-9(6-12(15)18-4)5-10(16-2)7-11(13)17-3/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSJQKGHRYHGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468781
Record name Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6512-33-0
Record name Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Friedel-Crafts Acylation and Esterification

A common approach starts with a suitably substituted aromatic precursor, such as 3,5-dimethoxyphenylacetic acid or its derivatives, which undergoes Friedel-Crafts acylation to introduce the acetyl group at the 2-position. Subsequently, the acid is converted into the methyl ester.

Typical Reaction Sequence:

Step Reaction Type Reagents/Conditions Outcome
1 Friedel-Crafts Acylation Acetyl chloride or acetic anhydride, AlCl3 catalyst, inert solvent (e.g., dichloromethane), 0–30°C Introduction of acetyl group at 2-position on 3,5-dimethoxyphenyl ring
2 Esterification Methanol, acid catalyst (e.g., sulfuric acid), reflux Conversion of carboxylic acid to methyl ester

This method is supported by related synthesis protocols for similar compounds, where Friedel-Crafts acylation is effective for introducing acetyl groups on electron-rich aromatic rings such as 3,5-dimethoxyphenyl derivatives.

Use of Carbodiimide-Mediated Coupling for Ester Formation

An alternative preparation method involves carbodiimide-mediated coupling reactions to form the ester bond, particularly useful for sensitive substrates.

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl), 4-Dimethylaminopyridine (DMAP), anhydrous dichloromethane.
  • Procedure: The carboxylic acid precursor (e.g., 2-(2-acetyl-3,5-dimethoxyphenyl)acetic acid) is reacted with methanol in the presence of EDCI and DMAP at low temperature (0°C) under nitrogen atmosphere, followed by stirring at room temperature for up to 24 hours.
  • Workup: Sequential washing with hydrochloric acid, saturated sodium bicarbonate, and saturated saline solutions, drying over anhydrous sodium sulfate, solvent removal by reduced pressure, and recrystallization from dichloromethane-ethyl acetate.

This method is adapted from a related patent describing the preparation of structurally similar compounds (e.g., N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide) with yields around 76% and offers mild reaction conditions that preserve sensitive functional groups.

Detailed Experimental Data from Related Preparation

Parameter Value/Condition Notes
Starting material 3,5-Dimethoxyphenylacetic acid Purity > 98%
Acylation reagent Acetyl chloride or acetic anhydride Used in slight excess (1.1 eq)
Catalyst Aluminum chloride (AlCl3) Anhydrous, catalytic amount
Solvent Dichloromethane or chloroform Anhydrous, inert atmosphere
Temperature 0 to 30 °C Controlled to avoid polyacylation
Esterification reagent Methanol Excess, with acid catalyst
Coupling reagent (alternative) EDCI.HCl, DMAP For carbodiimide coupling
Reaction time 24 hours (coupling) Stirring at room temperature
Yield ~70-76% Depending on method and purification

Notes on Purification and Characterization

  • Recrystallization from dichloromethane-ethyl acetate mixture is effective for obtaining pure methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate.
  • Washing steps with acidic and basic aqueous solutions remove residual reagents and by-products.
  • Drying over anhydrous sodium sulfate ensures removal of moisture before solvent evaporation.
  • The final product is typically a white crystalline solid with high purity.

Comparative Analysis of Preparation Methods

Aspect Friedel-Crafts Acylation + Esterification Carbodiimide-Mediated Coupling
Reaction Conditions Requires Lewis acid catalyst, moisture sensitive Mild, room temperature, nitrogen atmosphere
Functional Group Tolerance Moderate; sensitive groups may be affected High; suitable for sensitive substrates
Yield Moderate to good (60-75%) Good (up to 76%)
Purification Complexity Moderate Moderate
Scalability Well-established, industrially feasible Suitable for laboratory and small scale

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2-carboxy-3,5-dimethoxyphenyl)acetic acid.

    Reduction: 2-(2-hydroxy-3,5-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile compound for developing new materials and chemicals.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts to carboxylic acids or ketonesPotassium permanganate, Chromium trioxide
ReductionConverts acetyl group to alcoholLithium aluminum hydride, Sodium borohydride
SubstitutionMethoxy groups can be replaced with other functional groupsHalogens or nucleophiles

Biology

Biologically, this compound has been studied for its potential interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties against various bacterial strains. For example, studies have shown that derivatives of similar compounds display significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, indicating potential for use in developing new antibiotics .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
Compound AS. aureus ATCC 4330015.6231.25
Compound BMicrococcus luteus ATCC 1024062.51000

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may have anticancer effects, particularly through mechanisms that disrupt microtubule formation in cancer cells . Such actions are crucial for inhibiting tumor growth and proliferation.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines (e.g., MDA-MB-435). The results indicated a range of IC50 values demonstrating significant cytotoxicity against these cells . The compound's structural features contribute to its efficacy in modulating cellular processes involved in cancer progression.

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues with Ester Variations

Ethyl 2-(3,5-dimethoxyphenyl)acetate (CAS 65976-77-4)

  • Molecular Formula : C₁₂H₁₆O₄
  • Key Differences : Replaces the methyl ester with an ethyl group and lacks the 2-acetyl substituent.

Methyl 2-phenylacetoacetate (CAS 16648-44-5)

  • Molecular Formula : C₁₁H₁₂O₃
  • Key Differences : Features a 2-acetyl group but lacks methoxy substituents.
  • Application : Used as a precursor in amphetamine synthesis, highlighting the pharmacological relevance of acetylated phenylacetates .

Substituent Position and Functional Group Variations

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate (CAS 17173-27-2)

  • Molecular Formula : C₁₃H₁₆O₅
  • Key Differences : Methoxy groups at the 4- and 5-positions instead of 3- and 5-positions.
  • Impact : Altered electronic distribution due to positional isomerism may affect binding affinity in biological systems .

Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Curvulin, CAS 19054-27-4)

  • Molecular Formula : C₁₂H₁₄O₅
  • Key Differences : Hydroxyl groups replace methoxy substituents, and an ethyl ester is present.
  • Impact : Hydroxyl groups increase polarity, enhancing solubility in aqueous environments but reducing lipid solubility compared to methoxy groups .

Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate (CAS 4697-57-8)

  • Molecular Formula : C₁₁H₁₃BrO₄
  • Key Differences : Bromine atom at the 2-position introduces steric bulk and electronegativity.
  • Impact : Bromination may enhance stability and alter reactivity in substitution reactions .

Functional Group Replacements

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate (CID 60796972)

  • Molecular Formula: C₁₁H₁₅NO₃
  • Key Differences: Amino group replaces the acetyl moiety, with hydroxy and methyl groups on the phenyl ring.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Key Differences
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate Not provided C₁₃H₁₆O₅ 2-acetyl, 3,5-dimethoxy, methyl ester Reference compound
Ethyl 2-(3,5-dimethoxyphenyl)acetate 65976-77-4 C₁₂H₁₆O₄ 3,5-dimethoxy, ethyl ester Ethyl ester, no acetyl group
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 2-acetyl, methyl ester No methoxy groups
Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate 19054-27-4 C₁₂H₁₄O₅ 2-acetyl, 3,5-dihydroxy, ethyl ester Hydroxyl vs. methoxy, ethyl ester
Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate 4697-57-8 C₁₁H₁₃BrO₄ 2-bromo, 4,5-dimethoxy Bromine substitution

Research Findings and Implications

  • Methoxy vs. Hydroxyl Groups : Methoxy-substituted compounds (e.g., this compound) exhibit higher lipid solubility, making them more suitable for crossing biological membranes, whereas hydroxylated analogues (e.g., Curvulin) are more water-soluble and prone to metabolic conjugation .
  • Ester Chain Length : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting their bioavailability and half-life in vivo .
  • Substituent Position : Positional isomerism (e.g., 3,5- vs. 4,5-dimethoxy) alters electronic effects on the phenyl ring, influencing reactivity in electrophilic substitution reactions .

Biological Activity

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate, also known as CID 11572382, is an organic compound with a molecular formula of C13H16O5. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article will explore these biological activities in detail, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Weight: 252.27 g/mol
  • CAS Number: 11572382
  • Structure: The compound features a phenolic structure with two methoxy groups and an acetyl group, contributing to its biological properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus31.25 µg/mL62.5 µg/mL
Escherichia coli62.5 µg/mL125 µg/mL
Micrococcus luteus15.62 µg/mL31.25 µg/mL

The compound's effectiveness against Staphylococcus aureus and other Gram-positive bacteria indicates its potential as an antimicrobial agent in clinical settings .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicate that the compound exhibits a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

  • DPPH Scavenging Activity: The percentage inhibition of DPPH radicals was observed to be significant at concentrations ranging from 50 to 200 µg/mL, suggesting its potential as a natural antioxidant .

3. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inhibiting the proliferation of various cancer cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20 µM
DU-145 (Prostate Cancer)15 µM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of several compounds, including this compound, revealed that it had comparable activity to standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Evaluation : Another research highlighted the antioxidant potential of the compound through various assays, confirming its efficacy in reducing oxidative stress markers in vitro .

Q & A

Q. Key considerations :

  • Temperature control (0–5°C for acetylation to avoid over-substitution).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like diacetylated derivatives .
  • Yield optimization : Higher yields (>70%) are achieved with stoichiometric AlCl₃ and slow acetyl chloride addition .

How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact the compound’s reactivity in further derivatization?

Advanced
The 3,5-dimethoxy substituents enhance electron density on the aromatic ring, facilitating electrophilic substitutions. However, replacing methoxy with hydroxyl groups (e.g., in Curvulin analogs) introduces hydrogen bonding, altering solubility and reactivity:

  • Methoxy groups : Improve stability under acidic conditions but hinder nucleophilic aromatic substitutions.
  • Hydroxyl groups : Increase susceptibility to oxidation, requiring protective groups (e.g., acetyl) during synthesis .

Case study : Ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (Curvulin) exhibits pH-dependent tautomerism, complicating NMR characterization .

What advanced spectroscopic and crystallographic methods are critical for unambiguous structural confirmation?

Q. Basic

NMR :

  • ¹H NMR : Aromatic protons at δ 6.5–7.2 ppm (doublets for 3,5-dimethoxy substituents).
  • ¹³C NMR : Acetyl carbonyl at δ 200–205 ppm; ester carbonyl at δ 170–175 ppm .

X-ray crystallography : Resolves spatial arrangement of substituents. For example, similar esters (e.g., ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate) show planar acetyl groups and dihedral angles <10° between methoxy and phenyl planes .

Advanced tip : Use DFT calculations to predict vibrational frequencies (IR) and compare with experimental data .

How can researchers address contradictions in reported bioactivity data for this compound?

Advanced
Discrepancies often arise from impurity profiles or stereochemical variations . For example:

  • Impurities : Residual AlCl₃ from synthesis can catalyze degradation, producing 3,5-dimethoxybenzoic acid (detectable via HPLC with UV at 254 nm) .
  • Isomerism : Knoevenagel condensation (used in analogs like methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate) may yield E/Z isomers, requiring chiral chromatography for resolution .

Recommendation : Validate purity (>95% by GC-MS) and confirm stereochemistry via NOESY or X-ray .

What methodologies are used to study the compound’s role in natural product biosynthesis?

Advanced
The compound is structurally related to fungal metabolites like Curvulin. Key approaches include:

Isolation : Fermentation of Curvularia lunata on YMG medium, followed by ethyl acetate extraction and HPLC-DAD purification .

Isotopic labeling : Feed ¹³C-labeled acetate to trace biosynthetic pathways via NMR .

Challenge : Low natural abundance (<0.1% yield) necessitates semi-synthesis for scalable studies .

How does the compound’s electronic structure influence its interactions in catalytic systems?

Advanced
The electron-rich aromatic ring participates in π-π stacking and hydrogen bonding, as seen in:

  • Catalysis : Acts as a ligand in Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura), where methoxy groups stabilize Pd intermediates .
  • Photocatalysis : The acetyl group enhances light absorption at 300–350 nm, useful in UV-driven reactions .

Data contradiction : Conflicting reports on catalytic efficiency may stem from solvent polarity effects (e.g., acetonitrile vs. DMF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
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Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate

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